molecular formula C8H5Cl3F3NOS B14379564 N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline CAS No. 88693-56-5

N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline

Cat. No.: B14379564
CAS No.: 88693-56-5
M. Wt: 326.5 g/mol
InChI Key: VNAWEZQXIZFOGS-UHFFFAOYSA-N
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Description

N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline is a compound that features both trifluoromethoxy and trichloromethylsulfanyl functional groups. These groups are known for their unique chemical properties, which make the compound valuable in various scientific and industrial applications. The trifluoromethoxy group, in particular, is known for its high electronegativity and stability, which can enhance the properties of the molecules it is attached to .

Preparation Methods

The synthesis of N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline typically involves the introduction of the trifluoromethoxy group and the trichloromethylsulfanyl group onto an aniline derivative. One common method involves the reaction of 4-(trifluoromethoxy)aniline with trichloromethylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Scientific Research Applications

N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the trichloromethylsulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity. These interactions can modulate various biological pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline can be compared to other compounds with similar functional groups, such as:

This compound stands out due to the combination of its functional groups, which confer unique properties that are valuable in various scientific and industrial applications.

Properties

CAS No.

88693-56-5

Molecular Formula

C8H5Cl3F3NOS

Molecular Weight

326.5 g/mol

IUPAC Name

N-(trichloromethylsulfanyl)-4-(trifluoromethoxy)aniline

InChI

InChI=1S/C8H5Cl3F3NOS/c9-7(10,11)17-15-5-1-3-6(4-2-5)16-8(12,13)14/h1-4,15H

InChI Key

VNAWEZQXIZFOGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NSC(Cl)(Cl)Cl)OC(F)(F)F

Origin of Product

United States

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